Anipamil

Description

Properties

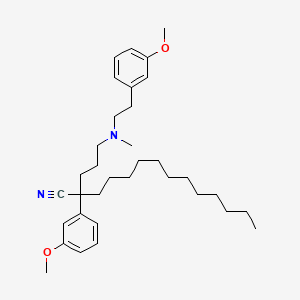

IUPAC Name |

2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFDAOXXIZOUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868699 | |

| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83200-10-6, 85247-61-6, 85247-63-8 | |

| Record name | Anipamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83200-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anipamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anipamil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anipamil, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anipamil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANIPAMIL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74AU98P8PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANIPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y54WZV1CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANIPAMIL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B09LAQ38G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anipamil In Vivo: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil is a phenylalkylamine calcium channel blocker and a long-acting analog of verapamil.[1] It has been investigated for its potential in treating cardiovascular diseases, including hypertension and arrhythmias.[1][2] This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental protocols from key studies.

Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for this compound, including specific parameters for absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. This compound is a long-acting analogue of verapamil, and as such, its pharmacokinetic profile is expected to share some similarities with verapamil, though with a longer duration of action.

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the known pharmacokinetic parameters of its parent compound, Verapamil, in rats, which may serve as a general reference.

Disclaimer: The following data pertains to Verapamil and should not be directly extrapolated to this compound without further dedicated studies.

Table 1: In Vivo Pharmacokinetic Parameters of Verapamil in Rats

| Parameter | Value | Species | Route of Administration | Source |

| Volume of Distribution (Vd) | 2.99 ± 0.57 L/kg (steady state) | Rat | Intravenous | [3] |

| 5.08 ± 0.54 L/kg (beta phase) | ||||

| Plasma Clearance (CLp) | 40.4 ± 9.73 mL/min/kg | Rat | Intravenous | [3] |

| Terminal Half-life (T1/2) | 1.59 ± 0.46 h | Rat | Intravenous | |

| Mean Residence Time (MRT) | 1.26 ± 0.12 h | Rat | Intravenous | |

| Oral Bioavailability (F) | 0.02 ± 0.01 | Rat | Oral |

Verapamil is known to undergo extensive first-pass metabolism in the liver, which contributes to its low oral bioavailability. It is highly bound to plasma proteins. The metabolism of Verapamil is complex and involves multiple cytochrome P450 enzymes, primarily CYP3A4.

Pharmacodynamics

The in vivo pharmacodynamic effects of this compound have been primarily investigated in the context of its cardiovascular actions.

Cardiovascular Effects in Anesthetized Rats

In anesthetized rats, intravenous administration of this compound produced a dose-dependent decrease in blood pressure and heart rate. This was associated with a reduction in peripheral resistance. At higher doses, evidence of myocardial depression was observed. This compound also caused a notable increase in blood flow and conductance in the heart, liver, and skeletal muscle, while decreasing blood flow in the kidneys, intestine, and spleen, particularly at higher doses.

Table 2: Hemodynamic Effects of Intravenous this compound in Anesthetized Rats

| Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure | Change in Heart Rate | Change in Peripheral Resistance |

| 1 | Dose-dependent fall | Dose-dependent fall | Fall |

| 2.5 | Dose-dependent fall | Dose-dependent fall | Fall |

| 5 | Dose-dependent fall | Dose-dependent fall | Fall (with evidence of myocardial depression) |

Source:

Table 3: Effects of Intravenous this compound on Regional Blood Flow in Anesthetized Rats

| Organ/Vascular Bed | Effect on Blood Flow | Effect on Conductance |

| Heart | Increased | Increased |

| Liver | Increased | Increased |

| Skeletal Muscle | Increased | Increased |

| Kidneys | Decreased (especially at high doses) | Decreased |

| Intestine | Decreased (especially at high doses) | Decreased |

| Spleen | Decreased (especially at high doses) | Decreased |

Source:

Antiarrhythmic Effects in Pigs

In a study on anesthetized pigs with myocardial ischemia, this compound was investigated for its antiarrhythmic properties. A high dose of this compound (5.0 mg/kg + 0.50 mg/kg/min infusion) was associated with a higher incidence of ventricular tachycardia in the early phase of ischemia compared to controls. In later phases, both low (1.0 mg/kg + 0.10 mg/kg/min infusion) and high doses of this compound tended to reduce ventricular tachycardia but not ventricular fibrillation.

Experimental Protocols

Cardiovascular and Regional Blood Flow Study in Anesthetized Rats

Objective: To determine the effects of intravenous this compound on cardiovascular parameters and regional blood flow in anesthetized rats.

Animal Model: Male Sprague-Dawley rats.

Anesthesia: Pentobarbitone.

Surgical Preparation:

-

Catheterization of a femoral artery for blood pressure monitoring and blood sampling.

-

Catheterization of a femoral vein for drug administration.

-

Catheterization of the left ventricle via the right carotid artery for microsphere injection.

Experimental Procedure:

-

A baseline measurement of cardiovascular parameters (blood pressure, heart rate) and regional blood flow is taken.

-

Blood flow is determined using the microsphere injection method. Microspheres labeled with either ⁵⁷Co or ¹¹³Sn are injected into the left ventricle.

-

A reference blood sample is withdrawn from the femoral artery at a constant rate during the microsphere injection to calculate cardiac output.

-

This compound is administered intravenously at doses of 1, 2.5, or 5 mg/kg.

-

One hour after this compound administration, a second microsphere injection (with the alternate isotope) is performed to measure post-treatment blood flow.

-

At the end of the experiment, the animals are euthanized, and organs are harvested to determine the radioactivity and calculate regional blood flow.

Source:

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound as a calcium channel blocker.

Experimental Workflow: Cardiovascular Study in Rats

Caption: Workflow for the in vivo study of this compound's cardiovascular effects.

References

Anipamil's Interaction with Calcium Channels: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of anipamil to calcium channels. Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's pharmacological profile.

Quantitative Analysis of this compound Binding

This compound, a phenylalkylamine derivative, is a potent calcium channel antagonist. Its interaction with these channels is characterized by its binding affinity and kinetics. The available quantitative data, primarily from competitive radioligand binding assays, are summarized below.

Binding Affinity

This compound's affinity for the phenylalkylamine binding site on L-type calcium channels has been determined through competitive displacement of radiolabeled ligands.

Table 1: this compound Binding Affinity Data

| Tissue/Cell Preparation | Radioligand | This compound Parameter | Value (nM) |

| Rat Cardiac Membranes | (-)-[3H]-D888 | Ki | 471 ± 52[1] |

Note: D888 is also known as desmethoxyverapamil, a high-affinity phenylalkylamine ligand.

Binding Kinetics

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity is predominantly achieved through competitive radioligand binding assays. This section outlines a representative protocol for such an experiment.

Objective

To determine the inhibitory constant (Ki) of this compound for the L-type calcium channel by measuring its ability to displace a high-affinity radiolabeled phenylalkylamine antagonist, such as (-)-[3H]-D888, from its binding site on isolated cardiac membranes.

Materials

-

Tissue Source: Rat cardiac ventricles

-

Radioligand: (-)-[3H]-Desmethoxyverapamil ((-)-[3H]-D888)

-

Competitor: this compound hydrochloride

-

Non-specific Binding Control: Verapamil or another high-affinity phenylalkylamine

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4)

-

-

Equipment:

-

Homogenizer (e.g., Polytron)

-

High-speed centrifuge

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration manifold

-

Scintillation counter and vials

-

Scintillation fluid

-

Methodology

Step 1: Membrane Preparation

-

Excise rat hearts and isolate the ventricles.

-

Mince the tissue and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris.

-

Collect the supernatant and centrifuge at 48,000 x g for 20 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

Step 2: Competitive Binding Assay

-

Set up assay tubes containing:

-

A fixed concentration of (-)-[3H]-D888 (typically at or below its Kd value).

-

A range of concentrations of this compound (e.g., 10-10 M to 10-4 M).

-

For total binding, add assay buffer instead of this compound.

-

For non-specific binding, add a saturating concentration of verapamil (e.g., 10 µM).

-

-

Add the prepared cardiac membrane suspension to each tube to initiate the binding reaction.

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

Step 3: Filtration and Measurement

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

Step 4: Data Analysis

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the established signaling pathway for phenylalkylamine calcium channel blockers.

Caption: Workflow of a Competitive Radioligand Binding Assay.

The primary mechanism of action for this compound, like other phenylalkylamines, is the blockade of L-type calcium channels, which leads to a reduction in intracellular calcium concentration.

References

- 1. Calcium ions inhibit the allosteric interaction between the dihydropyridine and phenylalkylamine binding site on the voltage-gated calcium channel in heart sarcolemma but not in skeletal muscle transverse tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the novel calcium channel blocker, this compound, on the isolated rabbit heart. Comparison with verapamil and gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophysiological Effects of Anipamil on Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anipamil, a phenylalkylamine calcium channel blocker and an analog of verapamil, has demonstrated notable antiarrhythmic and cardioprotective properties in preclinical studies. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on cardiomyocytes. Due to a scarcity of direct quantitative data on this compound at the cellular level, this document leverages the extensive research on its close analog, verapamil, to infer its primary mechanisms of action on cardiac ion channels and the action potential. This guide includes detailed experimental protocols for cardiomyocyte electrophysiology, quantitative data on the effects of phenylalkylamine calcium channel blockers, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

This compound is a long-acting calcium channel blocker with a pharmacological profile similar to verapamil.[1][2] It has been shown to be effective in reducing ischemia-induced arrhythmias and exerts a negative inotropic effect on the heart.[2][3] These actions are primarily attributed to its ability to block L-type calcium channels, a key component of cardiac electrophysiology. Understanding the precise effects of this compound on individual cardiomyocytes is crucial for elucidating its antiarrhythmic mechanisms and for the development of novel cardiovascular therapies.

While in vivo and isolated heart studies have provided valuable insights into the systemic effects of this compound, detailed cellular electrophysiology data remains limited. This guide, therefore, synthesizes the available information on this compound and complements it with the well-documented electrophysiological effects of verapamil on cardiomyocytes to provide a thorough understanding of its likely cellular impact.

Core Electrophysiological Effects on Cardiomyocytes

The primary electrophysiological effect of this compound, as a phenylalkylamine calcium channel blocker, is the inhibition of the L-type calcium current (ICa,L). This inhibition is state-dependent, with a higher affinity for open and inactivated channels.[4] This results in a use-dependent block, which is more pronounced at higher heart rates.

The reduction in ICa,L leads to several key changes in the cardiomyocyte action potential (AP):

-

Decreased AP Plateau: The influx of Ca2+ through L-type calcium channels is a major contributor to the plateau phase (Phase 2) of the cardiac action potential. By blocking these channels, this compound is expected to shorten the AP duration (APD).

-

Reduced Contractility: The influx of calcium during the action potential triggers the release of a larger store of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which is essential for cardiomyocyte contraction. By reducing the initial calcium trigger, this compound exerts a negative inotropic effect.

-

Effects on Nodal Tissue: In sinoatrial (SA) and atrioventricular (AV) nodal cells, where the upstroke of the action potential is dependent on ICa,L, this compound slows the heart rate (negative chronotropy) and prolongs conduction time (negative dromotropy).

While the primary target is the L-type calcium channel, phenylalkylamines like verapamil have also been shown to affect other ion channels at higher concentrations, including sodium and potassium channels.

Quantitative Data on Phenylalkylamine Effects

The following tables summarize the quantitative effects of verapamil on cardiomyocyte electrophysiology, which are presumed to be indicative of the effects of this compound.

Table 1: Effect of Verapamil on Action Potential Parameters in Ventricular Cardiomyocytes

| Parameter | Species | Concentration | Effect | Reference |

| Action Potential Duration at 90% Repolarization (APD90) | Guinea Pig | 1-3 µg/ml | Progressive shortening at [K+] > 7.5 mM | |

| Canine | ≥ 1 x 10-5 mol/L | Increased | ||

| Maximum Upstroke Velocity (Vmax) | Guinea Pig | 1-3 µg/ml | No significant influence | |

| Canine | ≥ 1 x 10-5 mol/L | Decreased | ||

| Action Potential Amplitude | Canine | ≥ 1 x 10-5 mol/L | Decreased | |

| Resting Membrane Potential | Canine | ≥ 1 x 10-5 mol/L | Decreased |

Table 2: Effect of Verapamil on Ion Channel Currents in Cardiomyocytes

| Ion Current | Channel Type | Species | Concentration | Effect | Reference |

| ICa,L | L-type Calcium | Rat | 3 µM | 57% decrease | |

| IKr | hERG K+ | HEK293 cells | 180.4 nM (IC50) | Inhibition | |

| INa | Voltage-gated Na+ | - | High concentrations | Blockade | |

| IK(v) | Voltage-gated K+ | Rabbit | 0.82 µM (Kd) | Inhibition |

Experimental Protocols

A detailed understanding of the electrophysiological effects of this compound on cardiomyocytes requires specific experimental techniques. The following outlines a general protocol for the isolation and patch-clamp recording of adult ventricular myocytes.

Cardiomyocyte Isolation

A common method for isolating adult ventricular myocytes is through enzymatic digestion using a Langendorff perfusion system.

Materials:

-

Langendorff apparatus

-

Collagenase type II and protease type XIV

-

Krebs-Henseleit buffer (KHB) with and without Ca2+

-

Bovine serum albumin (BSA)

-

Dissection tools

Procedure:

-

Anesthetize the animal and excise the heart.

-

Cannulate the aorta and mount the heart on the Langendorff apparatus.

-

Perfuse with Ca2+-free KHB to wash out blood.

-

Switch to perfusion with a solution containing collagenase and protease to digest the extracellular matrix.

-

After digestion, remove the heart, mince the ventricular tissue, and gently triturate to release individual cardiomyocytes.

-

Filter the cell suspension and gradually reintroduce Ca2+ to the cells.

-

Allow the rod-shaped, quiescent myocytes to settle for use in electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for recording ion channel currents and action potentials from single cardiomyocytes.

Solutions:

-

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (for AP recording): (in mM) 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 0.1 EGTA; pH adjusted to 7.2 with KOH.

-

Pipette Solution (for ICa,L recording): (in mM) 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

Procedure:

-

Place a coverslip with adherent cardiomyocytes in a recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the pipette solution.

-

Approach a cardiomyocyte with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

For action potential recordings (current-clamp mode), inject brief current pulses to elicit action potentials.

-

For ion current recordings (voltage-clamp mode), hold the membrane potential at a specific level and apply voltage steps to elicit and measure specific ion currents.

-

Apply different concentrations of this compound to the perfusion solution to determine its dose-dependent effects.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its electrophysiological characterization.

References

- 1. Isolation and Functional Characterization of Human Ventricular Cardiomyocytes from Fresh Surgical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, Culture, and Functional Characterization of Adult Mouse Cardiomyoctyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the novel calcium channel blocker, this compound, on the isolated rabbit heart. Comparison with verapamil and gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Anipamil's Impact on Vascular Smooth Muscle Cell Proliferation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Anipamil, a phenylalkylamine-derived calcium channel blocker, exhibits a direct antiproliferative effect on vascular smooth muscle cells (VSMCs). This action is independent of its blood pressure-lowering effects and is characterized by the promotion of a more differentiated, contractile phenotype in VSMCs. While the precise intracellular signaling pathways modulated by this compound in VSMCs are not fully elucidated, evidence suggests a mechanism involving the regulation of calcium-dependent signaling cascades that govern cell cycle progression and phenotypic expression. This document provides a comprehensive overview of the current understanding of this compound's effects on VSMC proliferation, including available data, relevant experimental protocols, and a depiction of the implicated signaling pathways.

Quantitative Data on the Antiproliferative Effects of this compound and Related Compounds

Quantitative data on the direct inhibitory effect of this compound on VSMC proliferation is limited in publicly available literature. However, studies on the closely related phenylalkylamine calcium channel blocker, verapamil, provide valuable insights into the potential potency of this class of drugs.

| Compound | Cell Type | Assay | Mitogen | IC50 | Reference |

| This compound | Rabbit Aortic Smooth Muscle Cells | Growth Inhibition | In culture | Not specified, but observed | [1] |

| Verapamil | Rat Vascular Smooth Muscle Cells | [3H]thymidine incorporation | Angiotensin II | 3.5 ± 0.3 µM | [2] |

| Verapamil | Human Retinal Pigment Epithelial Cells | Cell Counting | Serum | 14.6 µM | [3] |

| Verapamil | Human Retinal Pigment Epithelial Cells | [3H]thymidine incorporation | Serum | 11.3 µM | [3] |

The Role of this compound in Modulating Vascular Smooth Muscle Cell Phenotype

A key aspect of this compound's antiproliferative effect is its ability to induce a shift in VSMC phenotype from a synthetic, proliferative state to a quiescent, contractile state. This is evidenced by changes in the expression of smooth muscle-specific proteins.

| Treatment | Cell Type | Key Finding | Reference |

| This compound | Rabbit Aortic Smooth Muscle Cells in culture | Increased expression of smooth muscle myosin heavy chain (SM-MyHC), a marker of a more differentiated phenotype. | [1] |

This phenotypic modulation is significant as the transition of VSMCs to a synthetic state is a critical event in the pathogenesis of vascular proliferative diseases such as atherosclerosis and restenosis.

Signaling Pathways Implicated in this compound's Effect on VSMC Proliferation

The primary mechanism of action of phenylalkylamine calcium channel blockers like this compound is the inhibition of L-type calcium channels, which reduces the influx of extracellular Ca2+. This reduction in intracellular calcium is believed to be a key trigger for the downstream signaling events that lead to decreased proliferation. While direct evidence for this compound's modulation of specific signaling pathways in VSMCs is still emerging, the known roles of calcium and related compounds in VSMC biology point to several potential pathways.

Calcium-Dependent Signaling and the MAPK/ERK Pathway

Intracellular calcium is a critical second messenger that influences a multitude of cellular processes, including proliferation. One of the key pathways regulated by calcium is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascade. Growth factors, such as platelet-derived growth factor (PDGF), stimulate VSMC proliferation through the activation of this pathway. By reducing Ca2+ influx, this compound may attenuate the activation of the MAPK/ERK pathway, thereby inhibiting cell cycle progression.

Figure 1. Postulated signaling pathway for this compound's inhibition of VSMC proliferation.

Regulation of Smooth Muscle-Specific Gene Expression

The phenotypic state of VSMCs is tightly controlled by a network of transcription factors that regulate the expression of smooth muscle-specific genes. Key players in this process include Serum Response Factor (SRF) and its coactivator Myocardin. These factors are essential for the expression of contractile proteins like SM-MyHC. It is plausible that this compound, by modulating intracellular calcium levels, influences the activity of these transcription factors, leading to the observed increase in SM-MyHC expression and a more differentiated phenotype.

Figure 2. Hypothetical pathway of this compound-induced VSMC differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of this compound on VSMC proliferation.

Isolation and Culture of Rabbit Aortic Smooth Muscle Cells

This protocol is adapted from methodologies described for the isolation of VSMCs from aortic tissue.

-

Aorta Excision: Euthanize a New Zealand white rabbit and aseptically remove the thoracic aorta.

-

Tissue Preparation: Place the aorta in sterile, ice-cold Hanks' Balanced Salt Solution (HBSS). Remove the adventitia and endothelium by gentle scraping.

-

Enzymatic Digestion: Mince the remaining medial layer into small pieces and incubate in a digestion solution containing collagenase and elastase in HBSS at 37°C with gentle agitation.

-

Cell Isolation: After digestion, triturate the tissue fragments to release the cells. Filter the cell suspension through a sterile mesh to remove undigested tissue.

-

Cell Culture: Centrifuge the cell suspension, resuspend the pellet in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and plate in culture flasks.

-

Subculture: Once confluent, cells can be passaged using trypsin-EDTA. Experiments are typically performed on cells between passages 3 and 8.

VSMC Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Seed VSMCs in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in serum-free DMEM for 24-48 hours.

-

Treatment: Replace the medium with DMEM containing a mitogen (e.g., 10% FBS or PDGF) and various concentrations of this compound. Include appropriate vehicle controls.

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for a specified period (e.g., 2-24 hours) to allow for its incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Immunodetection: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Substrate Reaction and Measurement: Add a substrate that produces a colorimetric or chemiluminescent signal and measure the absorbance or luminescence using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.

Western Blot Analysis of ERK1/2 Phosphorylation

This method is used to assess the activation of the MAPK/ERK signaling pathway.

-

Cell Lysis: After treatment with this compound and a mitogen, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

Figure 3. Experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound demonstrates a clear antiproliferative effect on vascular smooth muscle cells, which is associated with a shift towards a more differentiated phenotype. This effect is likely mediated by the drug's primary action as a calcium channel blocker, leading to the modulation of downstream signaling pathways that control cell cycle and gene expression. However, a significant gap in the literature exists regarding the specific dose-response relationship of this compound's antiproliferative action and its direct impact on key signaling molecules like ERK1/2.

Future research should focus on:

-

Determining the IC50 value of this compound for the inhibition of VSMC proliferation induced by various mitogens.

-

Investigating the direct effect of this compound on the phosphorylation status of key signaling proteins in the MAPK/ERK and other relevant pathways.

-

Elucidating the molecular mechanisms by which this compound promotes the expression of smooth muscle-specific genes and a contractile phenotype.

A more detailed understanding of these aspects will be crucial for the further development and potential therapeutic application of this compound and related compounds in the treatment of vascular proliferative disorders.

References

- 1. This compound prevents intimal thickening in the aorta of hypertensive rabbits through changes in smooth muscle cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Verapamil inhibits proliferation, migration and protein kinase C activity in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Effects of Anipamil Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive long-term studies on the chronic administration of Anipamil are limited in publicly available scientific literature. This guide summarizes the existing data from short-term and preclinical studies and, where appropriate, draws inferences from its structural and pharmacological analogue, Verapamil, to project potential long-term effects and mechanisms. All data presented should be interpreted within the context of the study durations cited.

Executive Summary

This compound is a phenylalkylamine calcium channel blocker, structurally similar to Verapamil, with a long-acting profile.[1] It functions by inhibiting L-type calcium channels, leading to reduced calcium influx into cardiac and vascular smooth muscle cells.[2][3] This mechanism underlies its observed effects on the cardiovascular system, including dose-dependent reductions in blood pressure and heart rate.[4] Preclinical studies have demonstrated its efficacy in reducing myocardial ischemia and arrhythmias.[5] A short-term clinical trial in patients with stable angina pectoris has shown that this compound can significantly reduce the frequency of angina attacks and the consumption of glycerol nitrate. While these findings are promising, the absence of extensive chronic administration studies necessitates a cautious approach to predicting its long-term effects. This document provides a detailed overview of the available data, experimental methodologies, and inferred signaling pathways to guide further research.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies on this compound administration.

Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Rats

| Dose (mg/kg) | Change in Blood Pressure | Change in Heart Rate | Change in Peripheral Resistance |

| 1 | Dose-dependent fall | Dose-dependent fall | Fall |

| 2.5 | Dose-dependent fall | Dose-dependent fall | Fall |

| 5 | Dose-dependent fall | Dose-dependent fall | Fall |

Data derived from a study involving intravenous administration and measurement 1 hour post-administration.

Table 2: Effects of Oral this compound on Angina Pectoris in a 3-Week Clinical Trial

| Treatment | Reduction in Angina Attacks | Reduction in Glycerol Nitrate Consumption | Increase in Angina Threshold (Workload) |

| This compound 80 mg/day | Significant (p < 0.05) | Significant (p < 0.01) | Significant (p < 0.01) |

| This compound 160 mg/day | Significant (p < 0.001) | Significant (p < 0.001) | Significant (p < 0.05) |

| Placebo | - | - | - |

This was a randomized, double-blind, placebo-controlled, cross-over study with 19 patients.

Table 3: Anti-ischemic Effects of Oral this compound in a 24-Hour Ambulatory ECG Study

| Treatment | Total Duration of Myocardial Ischemia (minutes) |

| Placebo | 2263 |

| This compound 80 mg/day | 712 (p < 0.001 vs. Placebo) |

| This compound 160 mg/day | 913 (p > 0.001 vs. Placebo) |

This study was a double-blind, placebo-controlled crossover trial.

Experimental Protocols

Preclinical Assessment of Cardiovascular Effects in Rats

-

Objective: To determine the effects of this compound on cardiovascular status and regional blood flow.

-

Animal Model: Anesthetized male rats.

-

Methodology:

-

Anesthesia was induced with pentobarbitone.

-

Baseline cardiovascular parameters (blood pressure, heart rate) were recorded.

-

Regional blood flow was determined using a microsphere injection technique (with 57Co or 113Sn labeled microspheres).

-

This compound was administered intravenously at doses of 1, 2.5, and 5 mg/kg.

-

Cardiovascular parameters and regional blood flow were measured again 1 hour after this compound administration.

-

-

Endpoints: Changes in blood pressure, heart rate, peripheral resistance, and blood flow to various organs (heart, liver, skeletal muscle, kidneys, intestine, spleen).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on cardiovascular status and regional blood flow in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antiarrhythmic efficacy of intravenous this compound against occlusion and reperfusion arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

Anipamil: A Technical Guide to Molecular Targets Beyond Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil is a phenylalkylamine derivative and a long-acting analog of verapamil, primarily classified as a calcium channel blocker.[1] Its principal therapeutic action is the inhibition of L-type voltage-gated calcium channels, particularly in the myocardium, leading to its use in cardiovascular conditions such as angina pectoris.[2][3] However, the pharmacological profile of this compound, like its parent compound verapamil, is not confined to calcium channel blockade. Understanding the off-target interactions of this compound is crucial for a comprehensive assessment of its mechanism of action, potential side effects, and opportunities for drug repurposing. This technical guide provides an in-depth exploration of the known and potential molecular targets of this compound beyond its primary site of action, supported by available quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Primary Target: L-Type Calcium Channels

This compound's primary molecular target is the α1 subunit of the L-type voltage-gated calcium channel. It binds to the phenylalkylamine receptor site within the channel pore. This interaction is competitive and results in a reduction in the influx of calcium ions into cardiac muscle cells, leading to a negative inotropic effect.[4]

Quantitative Data: this compound Binding to Phenylalkylamine Receptor

| Compound | Target | Radioligand | Tissue/System | K_i (nM) | Reference |

| This compound | Phenylalkylamine Site (L-Type Calcium Channel) | (-)-[³H]-Desmethoxyverapamil | Rat Cardiac Membranes | 471 ± 52 | [4] |

Off-Target Molecular Interactions

Based on the pharmacological profile of its parent compound, verapamil, this compound is predicted to interact with several other molecular targets. While direct quantitative binding data for this compound at these sites is limited in the current literature, the information available for verapamil provides a strong basis for further investigation.

P-glycoprotein (P-gp / MDR1)

P-glycoprotein is a well-documented off-target of verapamil and is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Verapamil is known to inhibit P-gp, thereby enhancing the intracellular concentration of co-administered P-gp substrates. Given its structural similarity to verapamil, this compound is also expected to interact with P-gp.

This compound likely acts as an inhibitor of P-gp-mediated transport. This interaction could have significant implications, including:

-

Overcoming Multidrug Resistance: By inhibiting P-gp in cancer cells, this compound could potentially be used as a chemosensitizing agent to enhance the efficacy of anticancer drugs that are P-gp substrates.

-

Drug-Drug Interactions: Co-administration of this compound with drugs that are P-gp substrates could lead to increased plasma concentrations and potential toxicity of the co-administered drug.

-

Modulation of P-gp ATPase Activity: Verapamil has been shown to stimulate the ATPase activity of P-gp at low concentrations and inhibit it at higher concentrations. This compound may exhibit a similar biphasic effect.

| Compound | Target | Radioligand | System | K_i (µM) | Reference |

| Verapamil | P-glycoprotein | [³H]Verapamil | Caco-2 cells | High and Low affinity sites reported |

Note: Specific K_i values for verapamil at P-gp vary across studies and can be influenced by the experimental system and radioligand used. Direct binding studies for this compound are needed for accurate quantification.

Adrenergic Receptors

Verapamil has been shown to competitively inhibit α1-adrenergic receptors at concentrations that are clinically achievable. This suggests that this compound may also possess α1-adrenergic antagonist properties.

Blockade of α1-adrenergic receptors by this compound could contribute to its overall cardiovascular effects, such as vasodilation and a decrease in blood pressure, independent of its calcium channel blocking activity.

| Compound | Target | Radioligand | Tissue | K_i (µM) | Reference |

| Verapamil | α1-Adrenergic Receptor | [³H]Prazosin | Rat Heart Membranes | 0.6 | |

| Verapamil | β-Adrenergic Receptor | [³H]Dihydroalprenolol | Rat Heart Membranes | 72 (non-competitive) |

Muscarinic Receptors

Verapamil has been demonstrated to be a competitive inhibitor of muscarinic receptors. This interaction is stereoselective, with the (-)-enantiomer of verapamil being more potent.

Antagonism of muscarinic receptors by this compound could potentially lead to anticholinergic side effects, such as dry mouth, blurred vision, and constipation, particularly at higher doses.

| Compound | Target | Radioligand | Tissue | K_i (µM) | Reference |

| Verapamil | Muscarinic Receptor | [³H]Quinuclidinyl Benzilate | Rat Heart Membranes | 7 | |

| (-)-Verapamil | Muscarinic Receptor | [³H]Quinuclidinyl Benzilate | Canine Sarcolemmal Vesicles | 5.3 ± 0.2 | |

| (+)-Verapamil | Muscarinic Receptor | [³H]Quinuclidinyl Benzilate | Canine Sarcolemmal Vesicles | 11.4 ± 0.6 |

Sigma Receptors

While direct evidence for this compound binding to sigma receptors is not currently available, some phenylalkylamines have been shown to interact with these receptors. Further investigation into this potential off-target interaction is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with its potential off-targets.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (K_i) of this compound for α1-adrenergic receptors using a radiolabeled antagonist, such as [³H]-Prazosin.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat heart ventricles or cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, assay buffer, and [³H]-Prazosin (at a concentration close to its K_d).

-

Non-specific Binding (NSB): Membrane preparation, a high concentration of an unlabeled α1-adrenergic antagonist (e.g., 10 µM phentolamine), and [³H]-Prazosin.

-

Competition Binding: Membrane preparation, varying concentrations of this compound, and [³H]-Prazosin.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC_50 value (the concentration of this compound that inhibits 50% of specific [³H]-Prazosin binding) from the competition curve using non-linear regression analysis.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Radioligand Binding Assay for Muscarinic Receptors

This protocol is similar to the α1-adrenergic receptor binding assay but uses a muscarinic-specific radioligand, such as [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Membrane Preparation: Prepare cell membranes from a source rich in muscarinic receptors (e.g., rat brain cortex or heart) as described above.

-

Binding Assay:

-

Set up the assay in a 96-well plate with total binding, non-specific binding (using a high concentration of an unlabeled muscarinic antagonist like atropine), and competition binding wells with varying concentrations of this compound.

-

The radioligand used is [³H]-QNB at a concentration near its K_d.

-

Incubate to allow the binding to reach equilibrium.

-

-

Filtration and Counting: Terminate the reaction and quantify radioactivity as described for the α1-adrenergic receptor assay.

-

Data Analysis: Analyze the data to determine the IC_50 and calculate the K_i of this compound for muscarinic receptors using the Cheng-Prusoff equation.

P-glycoprotein (MDR1) ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

-

Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp (e.g., Sf9 insect cells or selected cancer cell lines).

-

ATPase Assay:

-

Incubate the P-gp-containing membrane vesicles in an assay buffer containing ATP and Mg²⁺.

-

Add varying concentrations of this compound to the reaction mixture. A known P-gp substrate that stimulates ATPase activity, such as verapamil, can be used as a positive control. Sodium orthovanadate is used to inhibit P-gp ATPase activity to determine the P-gp-specific activity.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., molybdate-based assay).

-

-

Data Analysis:

-

Plot the P-gp-specific ATPase activity as a function of this compound concentration.

-

Determine the concentration of this compound that produces half-maximal stimulation (EC_50) or inhibition (IC_50) of ATPase activity.

-

Signaling Pathways and Visualizations

The interaction of this compound with its off-targets can modulate distinct intracellular signaling pathways.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are G_q-protein coupled, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). As an antagonist, this compound would block this cascade.

Caption: this compound's antagonistic effect on the α1-adrenergic signaling pathway.

Muscarinic Receptor Signaling

Muscarinic receptors can be coupled to different G proteins. For instance, M1, M3, and M5 receptors typically couple to G_q to activate the PLC pathway, similar to α1-adrenergic receptors. In contrast, M2 and M4 receptors couple to G_i, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, would block these signaling events.

Caption: this compound's antagonistic effects on Gq and Gi-coupled muscarinic receptor signaling.

P-glycoprotein Efflux Pump Workflow

The interaction of this compound with P-gp can be investigated through transport assays that measure the efflux of a fluorescent or radiolabeled P-gp substrate.

References

Methodological & Application

Application Notes and Protocols for Anipamil in Rat Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anipamil, a long-acting calcium channel blocker, in in vivo studies utilizing rat models of hypertension. This document includes summarized dosage information, detailed experimental protocols for inducing various forms of hypertension, and an illustration of the relevant signaling pathway.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in in vivo studies with rat models. It is crucial to note that the available literature primarily focuses on specific models, and dosage optimization may be necessary for other models of hypertension.

Table 1: this compound Dosage in Renal Hypertensive Rat Model (5/6 Nephrectomy)

| Administration Route | Dosage Range | Study Duration | Frequency | Reference |

| Oral (mixed with food) | 0.5 - 5 mg/kg/day | Chronic | Daily | [1] |

Table 2: this compound Dosage in Anesthetized Normotensive Rats

| Administration Route | Dosage Range | Study Details | Observations | Reference |

| Intravenous (i.v.) | 1, 2.5, and 5 mg/kg | Single bolus injection in pentobarbitone-anesthetized rats | Dose-dependent decrease in blood pressure and heart rate | [2][3] |

Table 3: this compound Dosage in a Rat Model of Ischemia-Reperfusion (Normotensive)

| Administration Route | Dosage | Study Duration | Frequency | Reference |

| Intraperitoneal (i.p.) | 5 mg/kg | 5 days | Twice daily | Not a hypertension model, but provides blood pressure data. |

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below. These protocols are based on established methods and should be adapted to specific experimental designs and institutional guidelines.

Induction of Hypertension in Rat Models

2.1.1. Renal Hypertension: 5/6 Nephrectomy Model

This model induces hypertension through a reduction in renal mass, leading to volume overload and activation of the renin-angiotensin system.

Protocol:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or a combination of ketamine and xylazine administered intraperitoneally)[4].

-

Surgical Preparation: Shave and disinfect the surgical area on the left flank.

-

First Surgery (Left Kidney Partial Nephrectomy):

-

Make a flank incision to expose the left kidney.

-

Ligate two of the three branches of the left renal artery to induce ischemia in approximately two-thirds of the kidney. Alternatively, surgically resect the upper and lower thirds of the kidney[5].

-

Close the incision in layers.

-

-

Recovery: Allow the animal to recover for one week with appropriate post-operative care, including analgesics.

-

Second Surgery (Right Nephrectomy):

-

After one week, anesthetize the rat again.

-

Make a flank incision on the right side to expose the right kidney.

-

Ligate the right renal artery and vein and remove the entire right kidney.

-

Close the incision in layers.

-

-

Post-Operative Monitoring: Monitor the animal for recovery and the development of hypertension, which typically occurs over several weeks. Blood pressure can be monitored using the tail-cuff method or telemetry.

2.1.2. Mineralocorticoid-Induced Hypertension: DOCA-Salt Model

This model induces hypertension through the administration of deoxycorticosterone acetate (DOCA), a mineralocorticoid, and a high-salt diet, leading to sodium and water retention.

Protocol:

-

Uninephrectomy (Optional but common): To accelerate and exacerbate hypertension, a unilateral nephrectomy (typically the left kidney) can be performed as described in the 5/6 nephrectomy protocol one week prior to DOCA administration.

-

DOCA Administration:

-

Prepare a suspension of DOCA in a suitable vehicle like sesame oil or dimethylformamide (DMF).

-

Administer DOCA subcutaneously at a dose of 20-25 mg/kg, typically twice a week. Alternatively, DOCA pellets can be implanted subcutaneously for sustained release.

-

-

High-Salt Diet: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

-

Monitoring: Monitor blood pressure regularly. Hypertension typically develops within 2-4 weeks.

2.1.3. Nitric Oxide Synthase (NOS) Inhibition: L-NAME Model

This model induces hypertension by chronically inhibiting nitric oxide synthase with Nω-nitro-L-arginine methyl ester (L-NAME), leading to endothelial dysfunction and increased peripheral resistance.

Protocol:

-

L-NAME Administration:

-

Dissolve L-NAME in the drinking water at a concentration that results in a daily intake of approximately 40 mg/kg. The concentration may need to be adjusted based on the water consumption of the rats.

-

Alternatively, L-NAME can be administered daily by oral gavage.

-

-

Monitoring:

-

Monitor blood pressure regularly. A significant increase in blood pressure is typically observed within the first week of L-NAME administration and continues to rise over several weeks.

-

Monitor for signs of renal dysfunction, which can occur with chronic L-NAME treatment.

-

This compound Administration Protocols

2.2.1. Oral Administration

-

Method: this compound can be mixed directly into the powdered or pelleted rat chow.

-

Vehicle: The food itself serves as the vehicle. Ensure homogenous mixing to achieve consistent dosing.

-

Considerations: This method is suitable for chronic studies and avoids the stress of repeated handling and injections. However, the exact daily intake can vary with the animal's food consumption.

2.2.2. Intravenous (i.v.) Administration

-

Method: For acute studies, this compound can be administered as a bolus injection into a tail vein or via a catheterized jugular or femoral vein.

-

Vehicle: While the specific vehicle for this compound was not detailed in the reviewed literature, sterile saline or a solution containing a solubilizing agent like a small percentage of ethanol or DMSO, further diluted in saline, are common vehicles for intravenous injection of lipophilic drugs. It is critical to perform solubility and stability tests for the chosen vehicle.

-

Procedure (Tail Vein Injection):

-

Warm the rat's tail to dilate the veins.

-

Place the rat in a restraining device.

-

Disinfect the injection site.

-

Insert a 25-27 gauge needle into one of the lateral tail veins and inject the this compound solution slowly.

-

2.2.3. Intraperitoneal (i.p.) Administration

-

Method: Intraperitoneal injection offers a route for systemic administration when intravenous access is difficult or for repeated dosing.

-

Vehicle: Similar to intravenous administration, a sterile, non-irritating vehicle should be used.

-

Procedure:

-

Restrain the rat securely.

-

Tilt the animal's head downwards at a 30-40 degree angle.

-

Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

-

Aspirate to ensure no fluid or blood is drawn back before injecting the solution.

-

Signaling Pathway

This compound, as a phenylalkylamine calcium channel blocker, primarily exerts its antihypertensive effects by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in peripheral resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of this compound on cardiovascular status and regional blood flow in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on cardiovascular status and regional blood flow in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]

Protocol for the Preparation of Anipamil Solutions in DMSO for In Vitro Biological Assays

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anipamil is a long-acting phenylalkylamine calcium channel blocker, analogous to verapamil, utilized in cardiovascular research.[1] For in vitro studies, proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for use in cell-based assays. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO, guidelines for their use in in vitro assays, and information on its mechanism of action.

This compound Properties and Solubility

Table 1: this compound and DMSO Properties

| Parameter | Value | Source |

| This compound Molecular Weight | 520.79 g/mol | |

| This compound CAS Number | 83200-10-6 | |

| This compound Appearance | Pale Yellow Thick Oil to Gel Liquid | |

| This compound Solubility | Soluble in DMSO | |

| DMSO Molecular Weight | 78.13 g/mol | |

| DMSO Density | ~1.1 g/mL | |

| DMSO Boiling Point | 189 °C |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Weighing this compound: Accurately weigh 5.21 mg of this compound powder and transfer it to a sterile vial.

-

Adding DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a 37°C water bath for 10-15 minutes, or until the solution is clear.

-

Sterilization (Optional): If required for the specific assay, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of this compound Stock Solutions

Proper storage of the this compound stock solution is crucial to maintain its stability.

Table 2: Recommended Storage Conditions for this compound in DMSO

| Storage Temperature | Duration | Recommendations |

| -20°C | Up to several months | For short to medium-term storage. |

| -80°C | Up to 6 months | For long-term storage. |

Store in tightly sealed vials to prevent moisture absorption by the DMSO.

Preparation of Working Solutions for Cell-Based Assays

Important Considerations:

The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced cytotoxicity. The tolerable DMSO concentration is cell-line dependent, but a general guideline is to keep the final concentration at or below 0.1%. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

Procedure:

-

Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound in DMSO stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the thawed stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.

-

Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

-

-

Mixing: Immediately and thoroughly mix the working solution after adding the this compound stock to prevent precipitation.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound, like its analogue verapamil, functions as an L-type calcium channel blocker. These channels are crucial for the influx of calcium into cells, which triggers muscle contraction. By blocking these channels, this compound inhibits calcium influx, leading to vascular smooth muscle relaxation (vasodilation) and a decrease in myocardial contractility.

Caption: this compound blocks L-type calcium channels, inhibiting Ca²⁺ influx and muscle contraction.

Experimental Workflow for In Vitro Assay Preparation

The following diagram illustrates the general workflow for preparing this compound for use in in vitro assays.

Caption: Workflow for preparing this compound solutions for in vitro experiments.

References

Application Notes and Protocols for Anipamil Administration in Isolated Langendorff Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil is a phenylalkylamine derivative that acts as a calcium channel blocker.[1] These application notes provide a comprehensive guide for the administration and evaluation of this compound in isolated Langendorff perfused heart preparations. This ex vivo model allows for the investigation of the direct cardiac effects of this compound, independent of systemic neurohumoral influences. The protocols outlined below detail the necessary procedures for heart isolation, perfusion, drug administration, and the assessment of key cardiac functional parameters.

Mechanism of Action

This compound exerts its primary pharmacological effect by blocking L-type voltage-gated calcium channels in cardiomyocytes.[1] This inhibition of calcium influx across the sarcolemma leads to a reduction in intracellular calcium availability, which in turn has a negative inotropic effect, reducing myocardial contractility.[1] Unlike some other calcium channel blockers such as Verapamil and Gallopamil, this compound has been shown to have a minimal effect on spontaneous heart rate in isolated rabbit heart preparations at concentrations up to 10⁻⁴ mol/l.[1]

Signaling Pathway of this compound in Cardiomyocytes

Caption: this compound's signaling cascade in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on key cardiac parameters in isolated heart preparations.

Table 1: Effect of this compound on Left Ventricular Pressure

| Concentration (mol/l) | Effect on Left Ventricular Pressure | Species | Reference |

| 10⁻⁸ - 10⁻⁴ | Dose-dependent decrease (Negative Inotropy) | Rabbit | [1] |

Table 2: Effect of this compound on Heart Rate

| Concentration (mol/l) | Effect on Spontaneous Heart Rate | Species | Reference |

| Up to 10⁻⁴ | No significant modification | Rabbit |

Table 3: Comparative Effects of Phenylalkylamine Calcium Channel Blockers

| Compound | Negative Inotropic Effect | Chronotropic Effect (Heart Rate) | Duration of Action (after washout) |

| This compound | Present and long-lasting (still present at 12h) | Minimal to no effect | Long |

| Verapamil | Present, disappears within 3h | Depresses spontaneous heart rate | Short |

| Gallopamil | Present, disappears within 3h | Depresses spontaneous heart rate | Short |

Experimental Protocols

Langendorff Perfusion Setup and Heart Isolation

This protocol describes the standard procedure for isolating a rodent heart and mounting it on a Langendorff apparatus.

References

Application Notes and Protocols for Using Anipamil in Patch-Clamp Studies of Ion Channel Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction Anipamil is a long-acting phenylalkylamine derivative calcium channel blocker, structurally related to verapamil and gallopamil, used in the research of cardiovascular diseases.[1][2] Like its analogues, its primary mechanism of action is the blockade of L-type calcium channels. However, studies on its parent compound, verapamil, reveal interactions with a variety of other ion channels, including voltage-gated potassium (Kv) and sodium (Nav) channels.[3][4][5] This multi-channel activity underscores the importance of detailed electrophysiological characterization.

Patch-clamp electrophysiology is an indispensable technique for investigating the effects of pharmacological agents like this compound on ion channel function at high resolution. It allows for the precise control of the cell membrane potential while recording the ionic currents flowing through single or populations of channels. These application notes provide detailed protocols for utilizing the patch-clamp technique to characterize the electrophysiological effects of this compound on various ion channels.

Mechanism of Action and Pharmacological Profile

This compound's primary therapeutic effect is derived from its activity as a calcium channel antagonist. However, given its structural similarity to verapamil, it is crucial to consider potential off-target effects.

-

L-type Calcium Channels (CaV1.x): this compound, like other phenylalkylamines, is expected to exhibit a state-dependent blockade of L-type calcium channels. These drugs typically bind with higher affinity to the open or inactivated states of the channel, meaning their blocking effect is enhanced by channel activity (use-dependency). This action reduces calcium influx into cells, leading to negative inotropic effects in myocardial muscle.

-

Potassium Channels (KV): Verapamil has been shown to inhibit multiple types of potassium channels, including delayed rectifier (IKv), A-type, and TREK channels. This inhibition can alter cellular excitability and action potential duration, independent of its effects on calcium channels.

-

Sodium Channels (NaV): Studies have shown that verapamil can also inhibit epithelial sodium channels (ENaC), which could contribute to effects beyond its cardiovascular applications.

Quantitative Data: Effects of this compound and its Analogue Verapamil on Ion Channels

Due to the limited availability of specific patch-clamp data for this compound, the following table includes data for its well-studied analogue, verapamil, to provide a comparative reference for potential off-target effects. Researchers should empirically determine the specific parameters for this compound.

| Compound | Channel Target | Preparation/Cell Type | Key Parameter (IC50 / Kd) | Reference(s) |

| This compound | L-type Ca2+ Channels | Isolated rabbit heart (inotropic effect) | 10⁻⁸ - 10⁻⁴ mol/l (conc. range) | |

| Verapamil | L-type Ca2+ Channels | Rat ventricular myocytes | Use- and frequency-dependent block | |

| Verapamil | Voltage-gated K+ (Kv) Channels | Rabbit coronary smooth muscle cells | 0.82 µM (apparent Kd) | |

| Verapamil | Delayed Rectifier K+ Current (IKDR) | Chick dorsal root ganglion neurons | State-dependent block | |

| Verapamil | Delayed Outwardly Rectifying K+ Current | Rat intracardiac ganglion neurons | 11 µM | |

| Verapamil | Voltage-dependent K+ Current | Guinea pig outer hair cells | 11 µM | |

| Verapamil | ATP-regulated K+ (KATP) Current | Feline ventricular myocytes | Significant suppression at 2 µM | |

| Verapamil | Epithelial Na+ Channel (ENaC) | A6 cells (transepithelial transport) | 77% inhibition at 300 µM |

Experimental Protocols

General Patch-Clamp Workflow

The whole-cell patch-clamp configuration is the most common method for studying the effects of compounds on the total current from a cell. The workflow involves isolating a single cell, forming a high-resistance "giga-seal" between the cell membrane and a glass micropipette, and then rupturing the membrane patch to gain electrical access to the cell's interior.

Protocol 1: Investigating this compound's Effect on L-type Ca2+ Channels

This protocol is designed to isolate L-type calcium currents (ICa,L) and assess the inhibitory effects of this compound.

-

Cell Preparation: Use a cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with CaV1.2) or primary cells like ventricular myocytes.

-

Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. (Note: Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation). To block Na⁺ and K⁺ channels, Tetrodotoxin (TTX, ~0.5 µM) and K⁺ channel blockers (e.g., 4-AP, Cs⁺) can be added.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.2 with CsOH. (Note: Cesium is used to block outward K⁺ currents).

-

-

Electrophysiological Recording (Voltage-Clamp):

-

Establish a stable whole-cell configuration.

-